Cas no 1016516-68-9 (2-Fluoro-4-methoxybenzenesulfonyl chloride)

2-Fluoro-4-methoxybenzenesulfonyl chloride is a versatile sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its distinct molecular structure, featuring both fluoro and methoxy substituents, enhances reactivity and selectivity in nucleophilic substitution reactions, particularly in the preparation of sulfonamides and sulfonate esters. The electron-withdrawing fluoro group and electron-donating methoxy group contribute to its stability and controlled reactivity, making it suitable for fine chemical applications. This compound is valued for its high purity and consistent performance in coupling reactions, offering reliable results in complex synthetic pathways. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
2-Fluoro-4-methoxybenzenesulfonyl chloride structure
1016516-68-9 structure
Product Name:2-Fluoro-4-methoxybenzenesulfonyl chloride
CAS No:1016516-68-9
MF:C7H6ClFO3S
MW:224.637143611908
MDL:MFCD09803246
CID:2134205
PubChem ID:20115524
Update Time:2025-05-24

2-Fluoro-4-methoxybenzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-4-methoxybenzenesulfonyl Chloride
    • Benzenesulfonyl chloride, 2-​fluoro-​4-​methoxy-
    • 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride
    • PFWTYPSGDVPOPQ-UHFFFAOYSA-N
    • 5552AJ
    • TRA0172551
    • NE44282
    • SY031118
    • 2-fluoro-4-methoxy-benzenesulfonyl chloride
    • Benzenesulfonyl chloride, 2-fluoro-4-methoxy-
    • EN300-176935
    • DA-26201
    • CS-0130497
    • 1016516-68-9
    • CK2298
    • SCHEMBL1817484
    • 2-Fluoro-4-methoxybenzenesulfonylchloride
    • AKOS000151684
    • AS-45880
    • MFCD09803246
    • RQB51668
    • 836-218-5
    • 2-Fluoro-4-methoxybenzenesulfonyl chloride
    • MDL: MFCD09803246
    • Inchi: 1S/C7H6ClFO3S/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4H,1H3
    • InChI Key: PFWTYPSGDVPOPQ-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(=CC=1F)OC)(=O)=O

Computed Properties

  • Exact Mass: 223.97100
  • Monoisotopic Mass: 223.9710211g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8
  • XLogP3: 2

Experimental Properties

  • Density: 1.455±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 290.8±20.0 ºC (760 Torr),
  • Flash Point: 129.7±21.8 ºC,
  • Solubility: Slightly soluble (2.25 g/l) (25 º C),
  • PSA: 51.75000
  • LogP: 2.84260

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2-Fluoro-4-methoxybenzenesulfonyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:1016516-68-9)2-Fluoro-4-methoxybenzenesulfonyl chloride
Order Number:A921212
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:16
Price ($):976.0/364.0
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Additional information on 2-Fluoro-4-methoxybenzenesulfonyl chloride

Recent Advances in the Application of 2-Fluoro-4-methoxybenzenesulfonyl chloride (CAS: 1016516-68-9) in Chemical Biology and Pharmaceutical Research

2-Fluoro-4-methoxybenzenesulfonyl chloride (CAS: 1016516-68-9) is a key intermediate in the synthesis of sulfonamide-based compounds, which have garnered significant attention in chemical biology and pharmaceutical research due to their diverse biological activities. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the areas of enzyme inhibition and targeted drug delivery. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.

One of the most notable applications of 2-Fluoro-4-methoxybenzenesulfonyl chloride is its role in the synthesis of sulfonamide derivatives with potent inhibitory effects on carbonic anhydrases (CAs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives synthesized from this compound exhibited nanomolar affinity for CA isoforms, particularly CA IX and XII, which are overexpressed in hypoxic tumor environments. The study utilized X-ray crystallography to elucidate the binding modes of these derivatives, revealing key interactions with the zinc ion and hydrophobic residues in the active site. These findings underscore the potential of 2-Fluoro-4-methoxybenzenesulfonyl chloride as a scaffold for designing isoform-selective CA inhibitors.

In addition to its role in enzyme inhibition, recent research has explored the use of 2-Fluoro-4-methoxybenzenesulfonyl chloride in the development of PROTACs (Proteolysis Targeting Chimeras). A 2024 preprint on bioRxiv reported the successful incorporation of this compound into a PROTAC targeting the estrogen receptor (ER) for degradation. The sulfonyl chloride moiety served as a critical linker, enabling covalent attachment to E3 ligase ligands while maintaining the compound's cell permeability. Preliminary in vitro data showed significant ER degradation in breast cancer cell lines, with minimal off-target effects, suggesting a promising avenue for hormone receptor-positive cancers.

Another emerging application of 2-Fluoro-4-methoxybenzenesulfonyl chloride is in the field of chemical proteomics. A recent Nature Chemical Biology study (2024) employed this compound as a reactive handle for profiling sulfenylation sites in cellular proteins under oxidative stress conditions. The methoxy and fluorine substituents were found to enhance the electrophilicity of the sulfonyl chloride, enabling efficient labeling of cysteine residues. This approach provided unprecedented resolution in mapping redox-sensitive proteomes, offering new insights into oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular pathologies.

From a synthetic chemistry perspective, advances in the scalable production of 2-Fluoro-4-methoxybenzenesulfonyl chloride have been reported in Organic Process Research & Development (2023). The optimized protocol features a continuous-flow system that minimizes hazardous intermediate accumulation and improves yield (85%) compared to batch processes. This technological innovation addresses previous challenges in large-scale production, potentially facilitating broader adoption in pharmaceutical manufacturing.

In conclusion, 2-Fluoro-4-methoxybenzenesulfonyl chloride (CAS: 1016516-68-9) continues to demonstrate remarkable versatility in chemical biology and drug discovery. Recent studies have expanded its applications from traditional sulfonamide drug development to cutting-edge areas like targeted protein degradation and chemical proteomics. The compound's unique electronic properties, conferred by its fluorine and methoxy substituents, make it particularly valuable for designing selective bioactive molecules. Future research directions may include exploration of its utility in covalent drug design and further optimization of synthetic methodologies to meet growing industrial demands.

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Amadis Chemical Company Limited
(CAS:1016516-68-9)2-Fluoro-4-methoxybenzenesulfonyl chloride
A921212
Purity:99%/99%
Quantity:5g/1g
Price ($):976.0/364.0
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